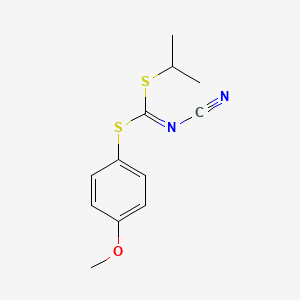

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate

Description

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate is a synthetic organic compound characterized by a carbonimidodithioate backbone substituted with a cyano group, an isopropyl ester, and a 4-methoxyphenyl moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the isopropyl group and electronic effects from the methoxy and cyano substituents.

Properties

Molecular Formula |

C12H14N2OS2 |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

[(4-methoxyphenyl)sulfanyl-propan-2-ylsulfanylmethylidene]cyanamide |

InChI |

InChI=1S/C12H14N2OS2/c1-9(2)16-12(14-8-13)17-11-6-4-10(15-3)5-7-11/h4-7,9H,1-3H3 |

InChI Key |

MHNMFELQJHYRGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(=NC#N)SC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methoxyphenyl Cyanide Derivatives

The initial step involves the preparation of 4-methoxyphenyl cyanide or its activated derivatives. This can be achieved via:

- Nucleophilic substitution reactions on 4-methoxybenzyl halides with cyanide sources such as KCN or NaCN under controlled conditions.

- Alternatively, direct cyanation of 4-methoxyphenyl precursors using transition-metal catalysis or Sandmeyer-type reactions.

Formation of Carbonimidodithioate Moiety

The carbonimidodithioate group (-CS-NH-CS-) is typically introduced by reacting the cyano-substituted aromatic intermediate with reagents such as:

- Carbon disulfide (CS2) and amines under basic conditions to form dithiocarbamates, which can be further converted to carbonimidodithioates.

- Use of thiophosgene (CSCl2) or equivalents to introduce the thiocarbonyl group.

- Reaction with isothiocyanates or related intermediates to form the carbonimidodithioate linkage.

Esterification with Isopropanol

The final step involves esterification to form the isopropyl ester:

- Direct reaction of the carbonimidodithioate intermediate with isopropyl alcohol under acid catalysis or via activation of the acid derivative (e.g., acid chloride or anhydride).

- Alternatively, transesterification of a methyl or ethyl ester precursor with isopropanol under reflux conditions.

Representative Synthetic Route from Patent Literature

Although no direct synthesis of this compound was found in the searched patents, related compounds with cyano and methoxyphenyl groups have been synthesized via multi-step processes involving:

- Use of cyano esters and methoxy-substituted aromatic aldehydes as key intermediates.

- Reactions carried out in solvents such as dimethylacetamide (DMA) , N-methyl-2-pyrrolidone (NMP) , or dimethylformamide (DMF) at elevated temperatures (100–120 °C).

- Employing reagents like 1,1′-carbodiimidazole for activation of carboxylic acids to imidazolides, facilitating coupling reactions.

- Use of hexamethyldisilazane under reflux for silylation steps.

- Crystallization and isolation of intermediates by filtration or centrifugation at controlled temperatures (0–20 °C).

- Yields reported for analogous steps exceeding 90%, indicating efficient transformations.

Data Table Summarizing Key Reaction Parameters for Related Preparations

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyanation of 4-methoxyphenyl | KCN or NaCN, base | Polar aprotic (e.g., DMF) | 25–80 | 2–6 | 85–95 | Controlled addition to avoid side reactions |

| Carbonimidodithioate formation | CS2 + amine/base or thiophosgene | DMA, NMP, or DMF | 80–120 | 4–16 | 90–98 | Use of triethyl orthoacetate improves safety |

| Esterification | Isopropanol + acid catalyst or activated acid | Isopropanol neat or solvent | 60–110 | 3–24 | 80–95 | Transesterification possible |

| Crystallization & isolation | Cooling, filtration | - | 0–20 | 1–3 | >90 | Product purity enhanced by washing with cold isopropanol |

Comprehensive Research Findings and Analytical Notes

- Reaction optimization: Use of triethyl orthoacetate as an orthoester reagent facilitates cleaner reactions and reduces flammability risks compared to direct thiophosgene use.

- Solvent choice: Polar aprotic solvents such as DMA and NMP are preferred for their ability to dissolve both organic and inorganic reagents and withstand high temperatures.

- Temperature control: Maintaining reaction temperatures between 100–120 °C optimizes reaction rates while minimizing decomposition.

- Purification: Crystallization from isopropanol or aqueous mixtures is effective for isolating pure product without chromatographic steps.

- Yield and scalability: Multi-step routes with isolated intermediates provide overall yields around 25–30% for complex analogs, but isolated steps often exceed 90% yield, indicating robust synthetic protocols adaptable for scale-up.

Chemical Reactions Analysis

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

The compound’s key structural differentiators include:

- Cyano-carbonimidodithioate core: Unlike benzamides (e.g., Rip-B) or piperazines (e.g., pMeOPP), this moiety may enhance reactivity in nucleophilic substitutions or metal-binding interactions.

- 4-Methoxyphenyl group: Shared with compounds like Rip-B and pMeOPP, this substituent likely improves solubility in polar organic solvents compared to non-polar analogs (e.g., pMPP).

Table 1: Structural and Physical Comparisons

Research Findings and Limitations

- Methoxyphenyl Substituent: Shared across all compared compounds, this group is associated with altered solubility and receptor binding.

- Data Gaps: Direct pharmacological or toxicological data for this compound are absent in the provided evidence. Comparisons are inferred from structural analogs.

Biological Activity

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its synthesis, biological properties, and applications, highlighting relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that contain a cyano group and dithiocarbamate functionalities. The synthesis typically involves the reaction of isopropylamine with 4-methoxyphenyl isothiocyanate, followed by subsequent reactions to introduce the cyano group.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study focused on dithiocarbamate derivatives showed that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| This compound | Apoptosis induction | Breast cancer | |

| Dithiocarbamate analogs | Cell cycle arrest | Lung cancer |

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary data suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Case Study 1: Anticancer Efficacy

In a controlled experiment involving human breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The study utilized various assays to measure cell viability, revealing an IC50 value comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Research Findings

The biological activities of this compound are supported by various research findings:

- Cytotoxicity : In vitro studies have shown that this compound can effectively induce cytotoxic effects in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Mechanistic Insights : Research indicates that the compound may exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation.

- Pharmacokinetics : Further studies are needed to evaluate its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm molecular structure, focusing on the cyano and dithioate groups. Compare chemical shifts with analogous compounds (e.g., cyano-containing imidodithioates in ) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or electrospray ionization (ESI-MS) can verify molecular weight and fragmentation patterns. For example, similar compounds in were analyzed using ESI-MS to validate synthetic intermediates .

- Chromatography: Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures purity. Mobile phases may include acetonitrile (ACN)/water gradients with trifluoroacetic acid (TFA) as an ion-pairing agent, as described for related imidodithioates .

Q. How can researchers determine the stability of this compound under varying experimental conditions?

- Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare with structurally similar esters (e.g., isopropyl p-methoxycinnamate in , which has a boiling point of 333.4°C) .

- pH-Dependent Stability: Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC, noting hydrolytic susceptibility of the cyano and dithioate groups .

- Light Sensitivity: Expose samples to UV-Vis light (e.g., 365 nm) and track photodegradation using spectroscopic methods.

Advanced Research Questions

Q. What methodologies resolve contradictory data on the compound’s reactivity in catalytic systems?

- Methodological Answer:

- Mechanistic Probes: Use isotopic labeling (e.g., H or C) to trace reaction pathways. For example, employed deuterated acetone to study hydrogen transfer in AuPd-catalyzed aldol condensation .

- Kinetic Profiling: Compare turnover frequencies (TOF) under varying catalyst loadings (e.g., 0.1–5 mol% AuPd) and temperatures. Contradictions in yields may arise from competing dehydrogenation/hydrogenation equilibria .

- Spectroscopic Monitoring: Operando FTIR or Raman spectroscopy can identify transient intermediates (e.g., enolate species in aldol steps), clarifying discrepancies in proposed mechanisms .

Q. How can computational models predict interaction mechanisms in multi-step syntheses involving this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies for key steps (e.g., dithioate group nucleophilic attack or cyano participation in cyclization). Reference InChI data from PubChem () to parameterize molecular geometries.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ACN vs. MeOH) on reaction pathways. For hydrogen auto-transfer processes ( ), model hydrogen migration between catalytic sites .

- Data Integration: Cross-validate computational results with experimental NMR coupling constants or X-ray crystallography (if available) to refine predictive accuracy.

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Parallel Synthesis: Use combinatorial libraries with variable substituents (e.g., methoxy → ethoxy, isopropyl → tert-butyl). Employ HATU ( ) for efficient amide/ester couplings .

- Catalyst Screening: Test bimetallic systems (e.g., AuPd, ) for tandem reactions. Adjust support materials (e.g., acidic vs. basic oxides) to modulate aldol selectivity .

- Purification Protocols: Optimize flash chromatography gradients (e.g., hexane/ethyl acetate with 0.1% TEA) to isolate polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.